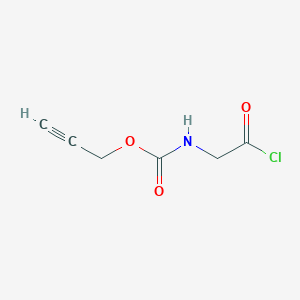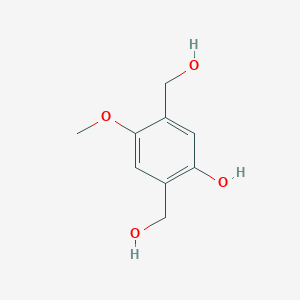
2,5-Bis(hydroxymethyl)-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(hydroxymethyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxymethyl groups and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hydroxymethyl)-4-methoxyphenol typically involves the hydroxymethylation of 4-methoxyphenol. One common method is the reaction of 4-methoxyphenol with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further hydroxymethylated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(hydroxymethyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(hydroxymethyl)-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of 2,5-Bis(hydroxymethyl)-4-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, further influencing the compound’s activity. These interactions can modulate enzymatic activities, signal transduction pathways, and gene expression, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A furan derivative with similar hydroxymethyl groups but a different aromatic core.
4-Methoxyphenol: A simpler phenol derivative with only a methoxy group.
2,5-Dimethylfuran: A furan derivative with methyl groups instead of hydroxymethyl groups.
Uniqueness
2,5-Bis(hydroxymethyl)-4-methoxyphenol is unique due to the combination of hydroxymethyl and methoxy groups on a phenol ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
91481-36-6 |
|---|---|
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2,5-bis(hydroxymethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H12O4/c1-13-9-3-6(4-10)8(12)2-7(9)5-11/h2-3,10-12H,4-5H2,1H3 |
InChI-Schlüssel |
JEXILGDRQACRTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CO)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


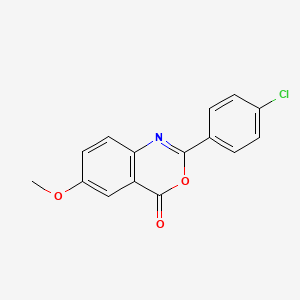
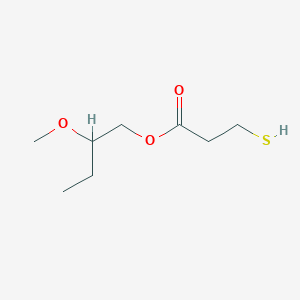
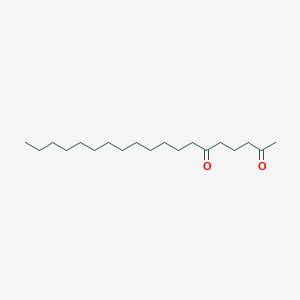
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
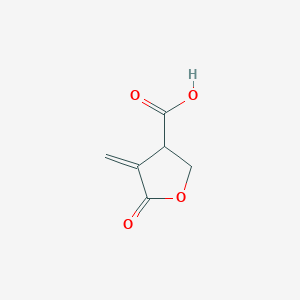
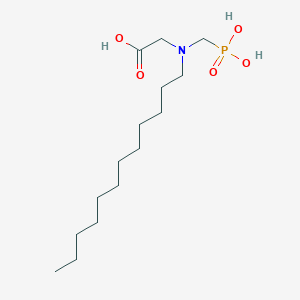
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
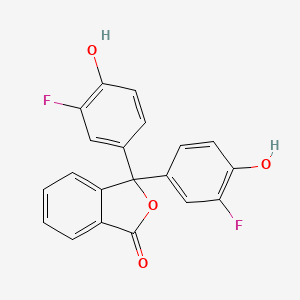
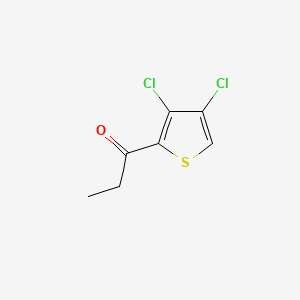
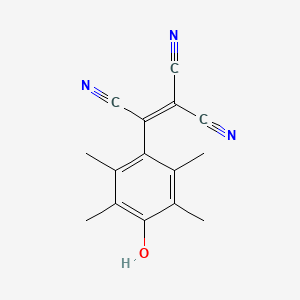
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
